

Application Notes: 2-Amino-3-hydroxyphenazine as a Versatile Fluorescent Probe

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Compound of Interest

Compound Name: 2-Amino-3-hydroxyphenazine

Cat. No.: B601258

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Introduction

2-Amino-3-hydroxyphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazine derivatives are known for their diverse chemical and photophysical properties, which make them valuable in various scientific and technological fields.[1] The electron-deficient nature of the phenazine skeleton, combined with the electron-donating amino and hydroxyl substituents, suggests that **2-Amino-3-hydroxyphenazine** possesses fluorescent properties that can be exploited for sensing and imaging applications.[2] While specific data for this compound is limited, its structural similarity to other well-studied phenazine-based probes, such as 2,3-diaminophenazine (DAP), allows for the postulation of its potential applications in detecting biologically significant molecules.[3][4] These application notes provide an overview of the inferred properties of **2-Amino-3-hydroxyphenazine** and protocols for its potential use as a fluorescent probe in research and drug development.

Postulated Photophysical and Chemical Properties

The fluorescence of phenazine derivatives is influenced by their chemical structure and the surrounding environment.[2] Based on data from analogous compounds, **2-Amino-3-hydroxyphenazine** is expected to exhibit fluorescence in the visible spectrum. Theoretical calculations have suggested that **2-Amino-3-hydroxyphenazine** is a molecular fluorophore. The photophysical properties are summarized in the table below. It is crucial to note that these values are based on closely related compounds and should be experimentally verified for **2-Amino-3-hydroxyphenazine**.

Property	Postulated Value	Reference
Molecular Formula	C ₁₂ H ₉ N ₃ O	[5]
Molecular Weight	211.22 g/mol	[5]
Appearance	Solid	[6]
Excitation Maximum (λ _{ex})	~425 nm	Inferred from theoretical calculations
Emission Maximum (λ _{em})	~525-560 nm	Inferred from theoretical calculations and data for DAP[3]
Quantum Yield (Φ)	Moderate	Inferred from general properties of phenazine derivatives[2]
Solubility	Soluble in organic solvents such as DMSO and methanol	Inferred from data for DAP[3]

Potential Applications

Given the reactivity of the amino and hydroxyl groups and the electronic properties of the phenazine core, **2-Amino-3-hydroxyphenazine** holds promise as a fluorescent probe for various analytes, including reactive nitrogen species and metal ions.

- **Detection of Reactive Nitrogen Species (RNS):** Similar to 2,3-diaminophenazine, which is used to detect nitric oxide (NO), the diamino-like functionality of **2-Amino-3-hydroxyphenazine** could potentially react with reactive nitrogen species to yield a highly fluorescent product.[3][4] This "turn-on" fluorescence response would enable the detection and quantification of RNS in biological systems.
- **Sensing of Metal Ions:** The nitrogen atoms within the phenazine ring and the exocyclic amino and hydroxyl groups can act as coordination sites for metal ions.[7] The binding of a metal ion would likely alter the electronic structure of the molecule, leading to a change in its fluorescence properties (either quenching or enhancement), which could be utilized for the selective detection of specific metal ions.

Experimental Protocols

The following are generalized protocols for the potential applications of **2-Amino-3-hydroxyphenazine**. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Detection of Nitric Oxide

This protocol describes a method for the detection of nitric oxide (NO) in solution using **2-Amino-3-hydroxyphenazine** as a fluorescent probe.

Materials:

- **2-Amino-3-hydroxyphenazine**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
- Fluorescence spectrophotometer

Procedure:

- Preparation of Stock Solution: Prepare a 1 mM stock solution of **2-Amino-3-hydroxyphenazine** in DMSO.
- Preparation of Working Solution: Dilute the stock solution in PBS to a final concentration of 10 μ M.
- Assay: a. To a cuvette, add the 10 μ M working solution of **2-Amino-3-hydroxyphenazine**. b. Add the sample containing the NO donor. c. Incubate the mixture at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement: a. Measure the fluorescence emission spectrum with an excitation wavelength of approximately 425 nm. b. Record the emission intensity at the peak

maximum (expected around 525-560 nm). c. A significant increase in fluorescence intensity compared to a control without the NO donor indicates the presence of NO.

Protocol 2: Detection of Metal Ions

This protocol outlines a general procedure for screening the response of **2-Amino-3-hydroxyphenazine** to various metal ions.

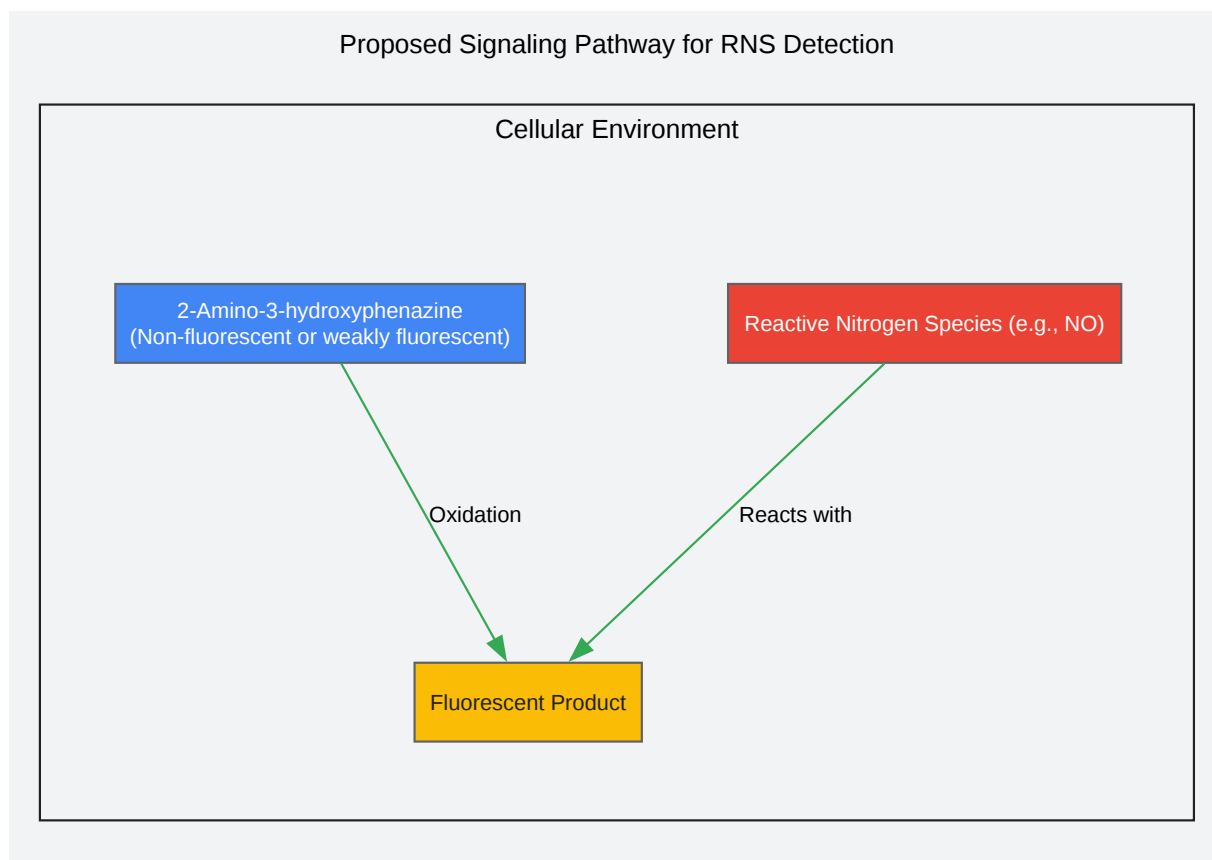
Materials:

- **2-Amino-3-hydroxyphenazine**
- DMSO
- Aqueous solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, etc.)
- Buffer solution (e.g., HEPES or Tris), pH 7.4
- Fluorescence spectrophotometer

Procedure:

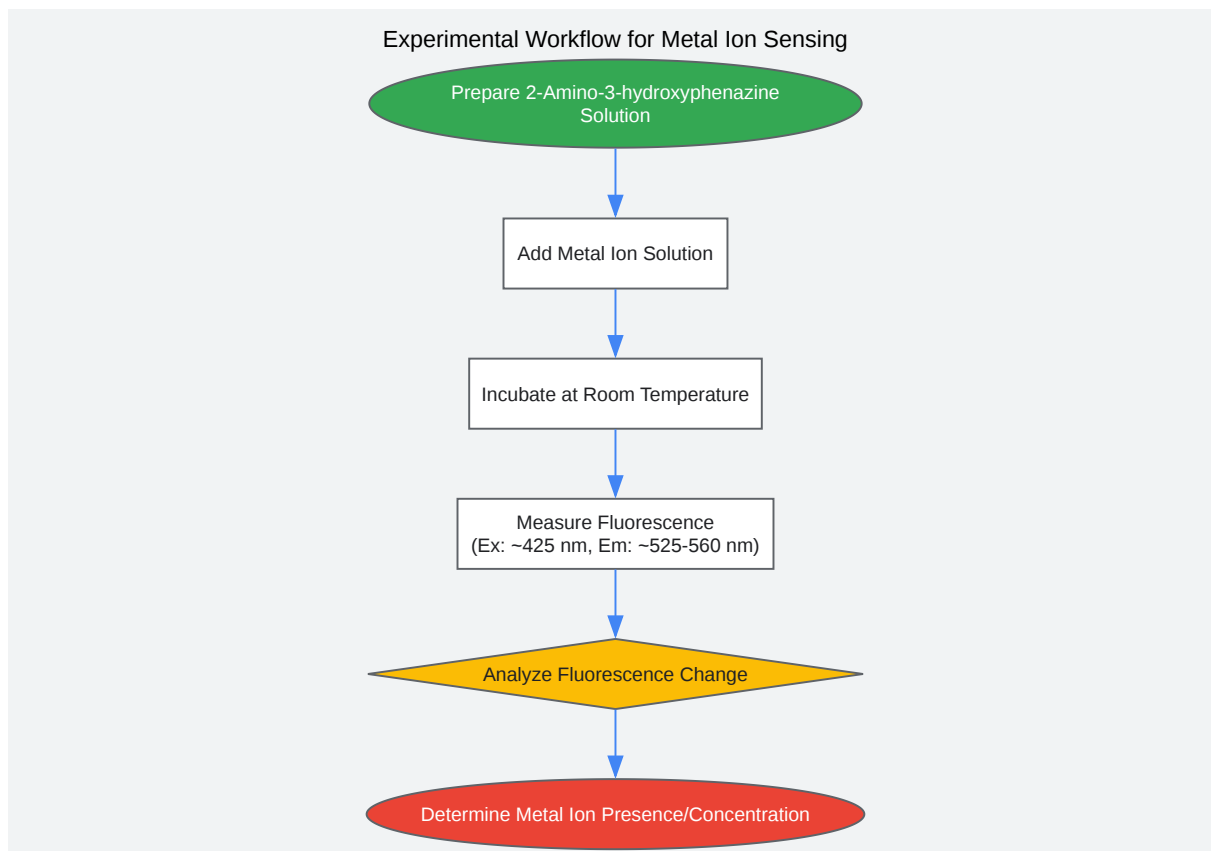
- **Preparation of Probe Solution:** Prepare a 10 µM solution of **2-Amino-3-hydroxyphenazine** in the chosen buffer.
- **Screening:** a. To separate wells of a microplate or individual cuvettes, add the probe solution. b. Add a small volume of each metal salt solution to achieve a final metal ion concentration of, for example, 100 µM. c. Incubate at room temperature for 15 minutes.
- **Fluorescence Measurement:** a. Measure the fluorescence emission of each sample at an excitation wavelength of ~425 nm. b. Compare the fluorescence intensity of the samples containing metal ions to a control containing only the probe. A significant change in fluorescence (increase or decrease) indicates a response to that particular metal ion.
- **Titration (for responsive ions):** a. For any metal ion that elicits a response, perform a titration by adding increasing concentrations of the metal ion to the probe solution and measuring the fluorescence at each concentration to determine the detection range and sensitivity.

Visualizations



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Caption: Proposed mechanism for RNS detection.



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Caption: Workflow for metal ion detection.

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